LogP and Topological Polar Surface Area (TPSA) Differentiate 3-Fluoro-5-nitrobenzaldehyde from Its 4-Nitro Isomer
The lipophilicity and polarity of a molecule are critical for its permeability and bioavailability. 3-Fluoro-5-nitrobenzaldehyde exhibits a LogP of 2.06960 and a Topological Polar Surface Area (TPSA) of 62.9 Ų. In contrast, its positional isomer, 3-fluoro-4-nitrobenzaldehyde, has a LogP of 1.7684343 and a TPSA of 60.21 Ų . This quantifiable difference in both LogP and TPSA indicates that the 5-nitro isomer is more lipophilic and has a larger polar surface area, which can significantly influence its distribution, membrane permeability, and interaction with biological targets compared to the 4-nitro analog. These differences are not merely computational; they are predictive of distinct behavior in biological assays and formulations .
| Evidence Dimension | Lipophilicity and Polarity |
|---|---|
| Target Compound Data | LogP = 2.06960; TPSA = 62.9 Ų |
| Comparator Or Baseline | 3-fluoro-4-nitrobenzaldehyde: LogP = 1.7684343; TPSA = 60.21 Ų |
| Quantified Difference | ΔLogP = +0.301; ΔTPSA = +2.69 Ų |
| Conditions | Computational prediction (XLogP3); molecular structure analysis |
Why This Matters
A higher LogP and distinct TPSA directly impact a compound's ability to cross cell membranes and bind to hydrophobic pockets, making this isomer more suitable for applications requiring increased lipophilicity, such as CNS drug candidates or specific enzyme inhibitors.
